molecular formula C14H21N3O B2869218 N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide CAS No. 2097863-87-9

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide

Katalognummer B2869218
CAS-Nummer: 2097863-87-9
Molekulargewicht: 247.342
InChI-Schlüssel: LLFZQPBPEPOOBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide” is a compound that falls under the category of pyrazole-based ligands . Pyrazole-based ligands have gained significant attention due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . In the search for potent CDK2 inhibitors, the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with pyrazole derivatives, leading to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .


Molecular Structure Analysis

Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . Pyrazole and its derivatives can promote a unique coordination with the metal ions .


Chemical Reactions Analysis

Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • The compound 3,5-AB-CHMFUPPYCA, closely related to N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide, was synthesized and characterized, providing insights into its chemical properties. This research is crucial for understanding the structure and potential applications of similar compounds (McLaughlin et al., 2016).

In vitro Metabolism

  • A study on the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, a compound similar to this compound, helps understand how these compounds are metabolized in the human body. Such studies are critical for developing potential therapeutic applications (Franz et al., 2017).

Anticancer Evaluation

  • Pyrazole derivatives, including compounds similar to this compound, were evaluated for their anticancer properties. The research focused on their role as cell cycle inhibitors, highlighting potential therapeutic applications in cancer treatment (Nițulescu et al., 2015).

Structure-Activity Relationships

  • Understanding the structure-activity relationships of pyrazole derivatives is crucial in the development of new pharmaceuticals and therapeutic agents. Studies in this area can lead to the discovery of new compounds with specific biological activities (Lan et al., 1999).

Antioxidant and Antimicrobial Activities

  • Research on the antioxidant properties of novel pyrazolecarboxamide derivatives in animal models shows the potential therapeutic applications of these compounds in protecting against oxidative stress (Soliman et al., 2019).
  • Synthesis and evaluation of various pyrazole derivatives, including antimicrobial and anticancer activities, suggest their potential use in treating infections and cancer (Zaki et al., 2018).

Zukünftige Richtungen

The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . The increasing popularity of pyrazoles in several fields of science suggests that there is a lot of potential for future research and development .

Eigenschaften

IUPAC Name

N-(4-pyrazol-1-ylcyclohexyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(11-3-1-4-11)16-12-5-7-13(8-6-12)17-10-2-9-15-17/h2,9-13H,1,3-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFZQPBPEPOOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.